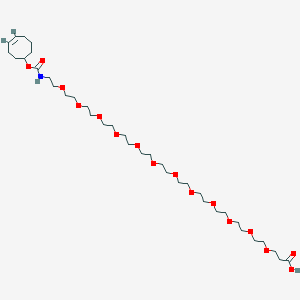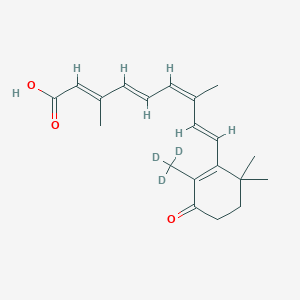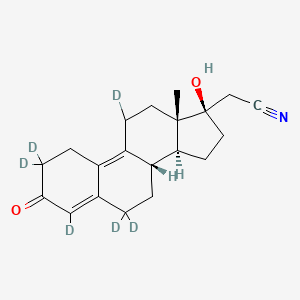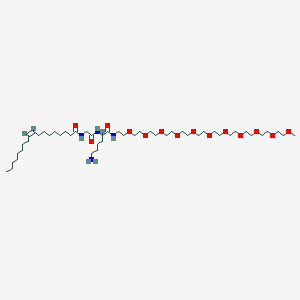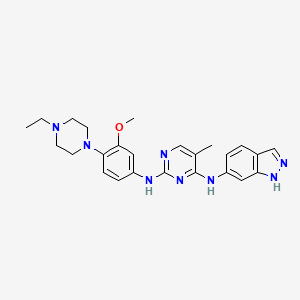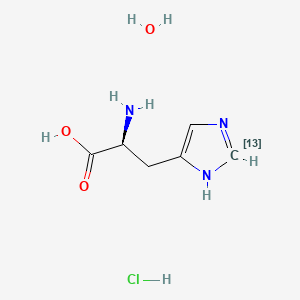
L-Histidine-13C (hydrochloride hydrate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Histidine-13C (hydrochloride hydrate) is a compound where the carbon-13 isotope is incorporated into L-Histidine hydrochloride hydrate. This compound is an endogenous metabolite and is often used in scientific research due to its stable isotope labeling, which makes it valuable for tracing and quantification in various biochemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Histidine-13C (hydrochloride hydrate) is synthesized by incorporating the carbon-13 isotope into L-Histidine. The starting materials, L-Histidine and hydrochloric acid, are mixed in deionized water in a 1:1 molar ratio and continuously stirred for around two hours to produce the desired chemical . The slow evaporation process at room temperature with water as a solvent is used to create the final product .
Industrial Production Methods
The industrial production of L-Histidine-13C (hydrochloride hydrate) involves similar synthetic routes but on a larger scale. The process includes precise control of reaction conditions and purification steps to ensure high purity and yield. The product is then crystallized and dried to obtain the final compound .
Análisis De Reacciones Químicas
Types of Reactions
L-Histidine-13C (hydrochloride hydrate) undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and carboxyl groups can participate in substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of L-Histidine, such as histamine and urocanic acid, which have different biological activities and applications .
Aplicaciones Científicas De Investigación
L-Histidine-13C (hydrochloride hydrate) has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.
Biology: Helps in studying protein synthesis and enzyme activities.
Medicine: Used in pharmacokinetic studies to track drug metabolism and distribution.
Industry: Applied in the production of stable isotope-labeled compounds for research and development
Mecanismo De Acción
The mechanism of action of L-Histidine-13C (hydrochloride hydrate) involves its incorporation into metabolic pathways where it acts as a precursor to histamine and other metabolites. These metabolites play crucial roles in various physiological processes, including immune response, neurotransmission, and gastric acid secretion . The stable isotope labeling allows for precise tracking and quantification of these processes .
Comparación Con Compuestos Similares
Similar Compounds
L-Histidine hydrochloride hydrate: The non-labeled version of the compound.
L-Histidine-15N (hydrochloride hydrate): Labeled with nitrogen-15 isotope.
L-Histidine-D2 (hydrochloride hydrate): Labeled with deuterium
Uniqueness
L-Histidine-13C (hydrochloride hydrate) is unique due to its carbon-13 labeling, which provides distinct advantages in tracing and quantification in metabolic studies. This makes it particularly valuable in research applications where precise measurement of metabolic fluxes is required .
Propiedades
Fórmula molecular |
C6H12ClN3O3 |
|---|---|
Peso molecular |
210.62 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-((213C)1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2/t5-;;/m0../s1/i3+1;; |
Clave InChI |
CMXXUDSWGMGYLZ-NYZJUQQESA-N |
SMILES isomérico |
C1=C(N[13CH]=N1)C[C@@H](C(=O)O)N.O.Cl |
SMILES canónico |
C1=C(NC=N1)CC(C(=O)O)N.O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



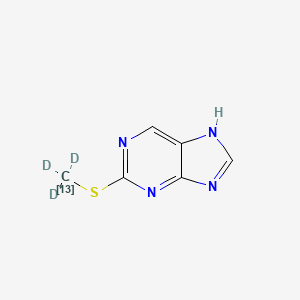
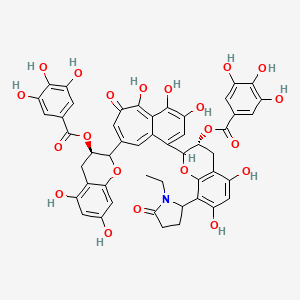
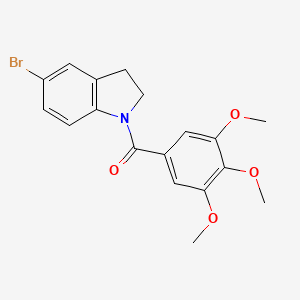
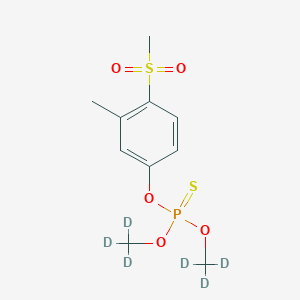

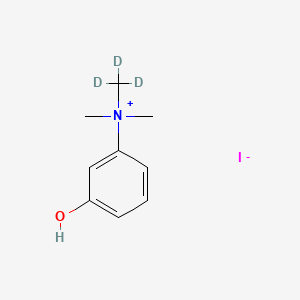

![(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-6-one](/img/structure/B12422277.png)
